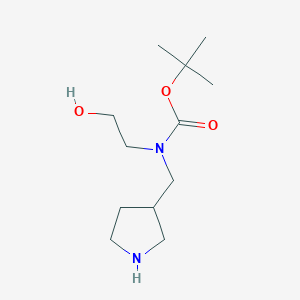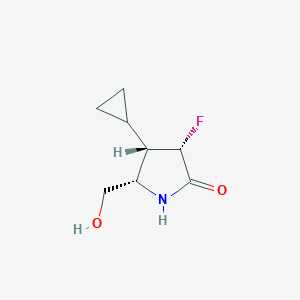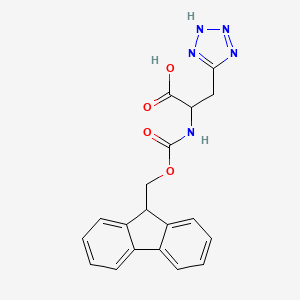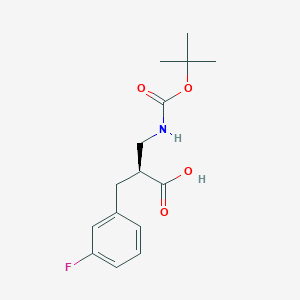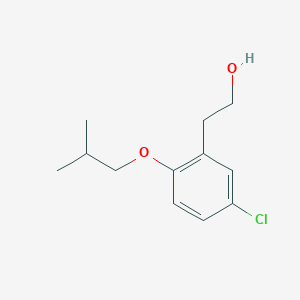
2-(5-Chloro-2-isobutoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iso-Butoxy-5-chlorophenethyl alcohol is an organic compound with the molecular formula C₁₂H₁₇ClO₂ It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a chlorine atom and an iso-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Butoxy-5-chlorophenethyl alcohol typically involves the reaction of 5-chlorophenethyl alcohol with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-iso-Butoxy-5-chlorophenethyl alcohol can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and advanced purification techniques like distillation and crystallization ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-iso-Butoxy-5-chlorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-iso-Butoxy-5-chlorobenzaldehyde or 2-iso-Butoxy-5-chlorobenzoic acid.
Reduction: 2-iso-Butoxy-5-chlorophenethyl hydrocarbon.
Substitution: 2-iso-Butoxy-5-substituted phenethyl alcohol.
Applications De Recherche Scientifique
2-iso-Butoxy-5-chlorophenethyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-iso-Butoxy-5-chlorophenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-butoxy group and chlorine atom on the phenyl ring influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-iso-Butoxyphenethyl alcohol
- 5-Chlorophenethyl alcohol
- 2-Butoxy-5-chlorophenethyl alcohol
Uniqueness
2-iso-Butoxy-5-chlorophenethyl alcohol is unique due to the presence of both the iso-butoxy group and the chlorine atom on the phenyl ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C12H17ClO2 |
|---|---|
Poids moléculaire |
228.71 g/mol |
Nom IUPAC |
2-[5-chloro-2-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17ClO2/c1-9(2)8-15-12-4-3-11(13)7-10(12)5-6-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |
Clé InChI |
OGJPXHVBQQOTEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




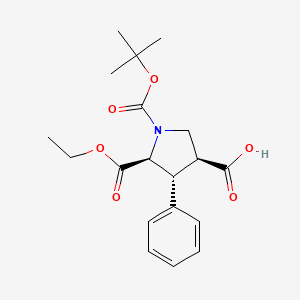
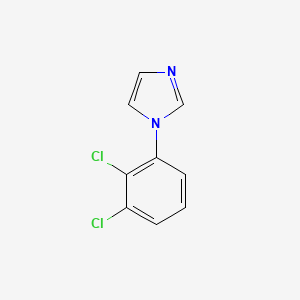

![5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B12988942.png)
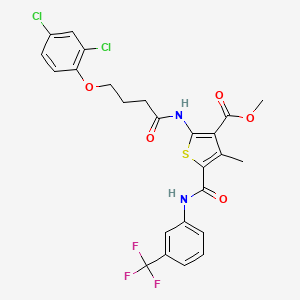
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12988948.png)
![(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B12988961.png)
